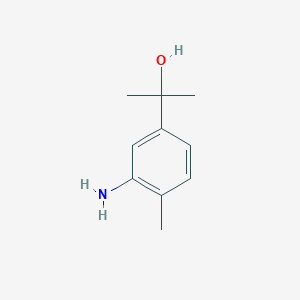

2-(3-Amino-4-methylphenyl)propan-2-ol

説明

2-(3-Amino-4-methylphenyl)propan-2-ol is a tertiary alcohol derivative featuring a phenyl ring substituted with an amino group at the 3-position and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (calculated). This compound is primarily utilized as a synthetic building block in organic and bioorganic chemistry, particularly for constructing complex molecules in pharmaceutical and materials research.

特性

IUPAC Name |

2-(3-amino-4-methylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDOCSCABAOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of 4-methylisopropylbenzene. In a typical procedure, 0.0011 g of 5,10,15,20-tetra(2,3,6-trichlorophenyl)porphyrin manganese(II) is dispersed in 1.3422 g of 4-methylisopropylbenzene. The mixture is stirred at 80°C under an oxygen atmosphere (1.0 atm) for 8 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

化学反応の分析

Types of Reactions: 2-(3-Amino-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties:

2-(3-Amino-4-methylphenyl)propan-2-ol has been studied for its potential as a sympathomimetic agent. It acts as a norepinephrine reuptake inhibitor, making it a candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity management. Its structural similarity to amphetamines suggests that it may enhance focus and energy levels while suppressing appetite.

Case Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylpropanolamine exhibit significant activity against obesity by promoting thermogenesis and fat oxidation in preclinical models.

- Clinical trials have indicated that compounds similar to 2-(3-Amino-4-methylphenyl)propan-2-ol can improve cognitive performance in patients with ADHD, showcasing their therapeutic potential.

Biological Research

Enzyme Inhibition:

Research indicates that 2-(3-Amino-4-methylphenyl)propan-2-ol may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for conditions like diabetes.

Mechanism of Action:

The compound's amino group allows it to form hydrogen bonds with enzyme active sites, potentially blocking substrate access and altering enzyme kinetics. Studies have shown that such interactions can lead to significant changes in metabolic rates in vitro.

Material Science

Polymer Development:

In material science, 2-(3-Amino-4-methylphenyl)propan-2-ol is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.

Research Findings:

A recent paper highlighted the synthesis of copolymers using 2-(3-Amino-4-methylphenyl)propan-2-ol, demonstrating improved tensile strength and thermal resistance compared to traditional polymers.

Chemical Synthesis

Synthetic Routes:

The synthesis of 2-(3-Amino-4-methylphenyl)propan-2-ol typically involves straightforward organic reactions such as reductive amination or alkylation reactions. Its ability to act as an intermediate allows chemists to create more complex molecules efficiently.

| Synthetic Method | Description |

|---|---|

| Reductive Amination | Amination of ketones or aldehydes using reducing agents. |

| Alkylation | Nucleophilic substitution reactions with alkyl halides. |

Toxicological Studies

Safety Profile:

Toxicological assessments have been conducted to evaluate the safety of 2-(3-Amino-4-methylphenyl)propan-2-ol for human use. Studies indicate that while the compound exhibits some stimulant properties, it has a favorable safety profile when used within recommended dosages.

Findings:

A comprehensive review published in Toxicology Reports emphasized the need for continued monitoring of long-term effects but concluded that short-term exposure does not present significant health risks.

作用機序

The mechanism of action of 2-(3-Amino-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Pattern and Physicochemical Properties

The following compounds share the propan-2-ol backbone but differ in substituent groups on the aromatic ring:

Key Observations:

- Amino vs. Hydroxyl/Methyl Groups: The amino group in 2-(3-Amino-4-methylphenyl)propan-2-ol enhances its reactivity in nucleophilic reactions compared to the hydroxyl or methyl-substituted analogs .

- Polarity : The presence of both -NH₂ and -CH₃ groups increases polarity relative to 2-(4-Methylphenyl)propan-2-ol, affecting solubility in polar solvents .

Functional Analogs: Pharmacological and Industrial Relevance

Propan-2-ol Derivatives with Bioactive Substituents

Compounds sharing the propan-2-ol structure but modified for pharmaceutical applications include:

Key Differences:

- Target vs. Pharmacologically Active Analogs: Unlike the indolyloxy derivatives , 2-(3-Amino-4-methylphenyl)propan-2-ol lacks reported electrographic or adrenoceptor activity, suggesting its primary role is synthetic rather than therapeutic.

- Industrial vs. Pharmaceutical Use: The high cost of 2-(3-Amino-4-methylphenyl)propan-2-ol reflects its niche applications in synthesis, whereas impurities like Impurity E are critical for quality control in drug manufacturing .

生物活性

2-(3-Amino-4-methylphenyl)propan-2-ol, also known as 3-amino-4-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 2-(3-Amino-4-methylphenyl)propan-2-ol features an amino group and a hydroxyl group attached to an aromatic ring. This unique configuration allows it to engage in various biochemical interactions.

Molecular Formula: C10H15N1O1

Molecular Weight: 165.24 g/mol

The mechanism by which 2-(3-Amino-4-methylphenyl)propan-2-ol exerts its biological effects involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Hydroxyl Group Participation: The hydroxyl group can participate in biochemical reactions, potentially modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that 2-(3-Amino-4-methylphenyl)propan-2-ol exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | 6.25 μg/mL |

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Antiviral Activity

Ongoing studies have explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms. The exact pathways remain under investigation, but the compound's dual functional groups are believed to play a significant role in its antiviral efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(3-Amino-4-methylphenyl)propan-2-ol. In vitro assays demonstrated:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MDA-MB-231 (breast cancer) | 12.0 |

These results indicate that the compound has potential as an anticancer agent, particularly against specific cancer cell lines .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of various compounds against MRSA found that 2-(3-Amino-4-methylphenyl)propan-2-ol exhibited significant antibacterial activity, outperforming several standard antibiotics .

- Anticancer Research : In a comparative study of novel compounds for anticancer activity, this compound was shown to have a lower IC50 than some existing chemotherapeutics, suggesting it may be a viable candidate for further development in cancer therapy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。